4-Bromo-3-chloro-2-hydroxybenzaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

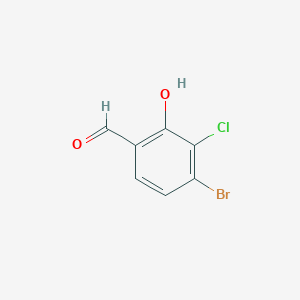

4-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring

Applications De Recherche Scientifique

4-Bromo-3-chloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mécanisme D'action

Target of Action

Similar compounds like 3-bromo-4-hydroxybenzaldehyde and 4-Bromo-2-hydroxybenzaldehyde have been used in the synthesis of various biochemical reagents and γ-secretase modulators , respectively. These targets play crucial roles in biological processes and disease states.

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 4-Bromo-3-chloro-2-hydroxybenzaldehyde may interact with its targets in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

For instance, 3-Bromo-4-hydroxybenzaldehyde has been involved in the formation of brominated phenols .

Pharmacokinetics

It’s soluble in methanol , which may influence its absorption and distribution in the body

Result of Action

For example, 4-Bromo-2-hydroxybenzaldehyde has been used in the synthesis of γ-secretase modulators , which can have profound effects on cellular processes.

Action Environment

It’s known that it should be stored in a dark place, sealed, and dry , suggesting that light, air, and moisture may affect its stability.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-Bromo-3-chloro-2-hydroxybenzaldehyde are largely determined by its interactions with various biomolecules. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The bromo and chloro groups on the benzene ring make it a good electrophile, allowing it to react with various nucleophiles .

Cellular Effects

It has been suggested that it may have anti-inflammatory effects . It is also known to interact with the PD-1/PD-L1 immune checkpoint, potentially enhancing its inhibitory effects .

Molecular Mechanism

At the molecular level, 4-Bromo-3-chloro-2-hydroxybenzaldehyde can undergo a variety of reactions. For instance, it can participate in free radical reactions, where it loses the bromo atom to form a succinimidyl radical . It can also undergo nucleophilic substitution reactions, where it reacts with a nucleophile to replace the bromo or chloro group .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that the compound can be synthesized from L-tyrosine in certain marine red algae .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde. One common method includes the following steps:

Bromination: 2-Hydroxybenzaldehyde is first brominated using bromine in the presence of a suitable solvent like acetic acid.

Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-2-hydroxybenzaldehyde may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

4-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.

3-Bromo-4-hydroxybenzaldehyde: Similar structure but with different positions of bromine and hydroxyl groups.

2-Chloro-3-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-3-chloro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications that other similar compounds may not fulfill.

Activité Biologique

4-Bromo-3-chloro-2-hydroxybenzaldehyde, a halogenated aromatic compound, has garnered attention for its potential biological activities. This compound, with the molecular formula C7H5BrClO and a molecular weight of approximately 221.57 g/mol, is characterized by the presence of both bromine and chlorine substituents on a hydroxybenzaldehyde structure. The unique combination of halogens and hydroxyl groups suggests diverse interactions within biological systems.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds, such as 4-bromo-2-hydroxybenzaldehyde, demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . While specific data on 4-bromo-3-chloro-2-hydroxybenzaldehyde is limited, its structural analogs suggest a potential for similar antimicrobial efficacy.

Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds with similar structures have been evaluated for their ability to scavenge free radicals. For example, studies utilizing the DPPH assay revealed that certain substituted benzaldehydes exhibit notable antioxidant activity . Given the structural similarities, it is plausible that 4-bromo-3-chloro-2-hydroxybenzaldehyde may also possess significant antioxidant capabilities.

DNA Interaction and Cleavage

The interaction of benzaldehyde derivatives with DNA has been a focus of research due to their potential as therapeutic agents. Some studies have shown that related compounds can cleave DNA through hydrolytic and oxidative mechanisms . This property is particularly relevant in cancer research where compounds that can selectively target and cleave DNA in cancer cells are of great interest.

Case Studies

- Antimicrobial Study : A comparative study on the antimicrobial effects of various halogenated compounds found that those with hydroxyl groups showed enhanced activity against Gram-positive bacteria . While specific data for 4-bromo-3-chloro-2-hydroxybenzaldehyde was not provided, its structural characteristics suggest it may exhibit similar properties.

- Antioxidant Activity : In a study assessing the antioxidant potential of various benzaldehyde derivatives using the DPPH method, results indicated a positive correlation between the presence of hydroxyl groups and antioxidant capacity . This suggests that 4-bromo-3-chloro-2-hydroxybenzaldehyde could be effective as an antioxidant.

- DNA Binding Studies : The interaction of related compounds with calf thymus DNA (CT-DNA) has been documented, showing that these compounds can bind to DNA through electrostatic interactions . This mechanism is vital for understanding how such compounds might function in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClO |

| Molecular Weight | 221.57 g/mol |

| Melting Point | 50-54 °C |

| Density | 1.7 g/cm³ |

| Boiling Point | 256.2 °C |

| Flash Point | 108.8 °C |

Spectroscopic Properties

Spectroscopic techniques such as UV-Vis spectroscopy have been used to study the interactions of similar compounds with DNA. Changes in absorbance spectra upon binding indicate the formation of stable complexes between the compound and nucleic acids .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTVJXPEUIMWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.